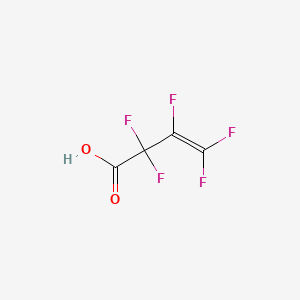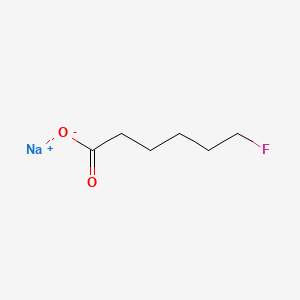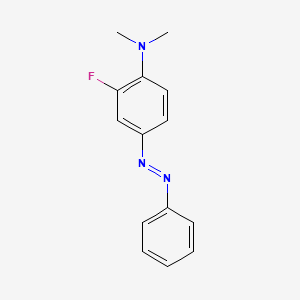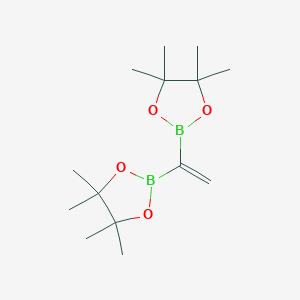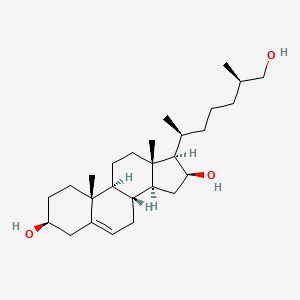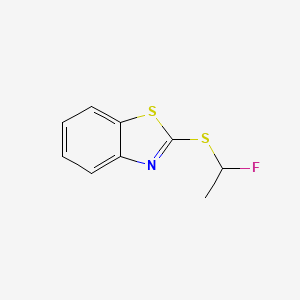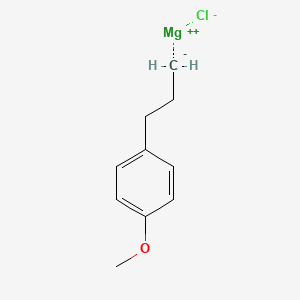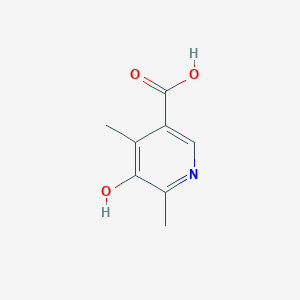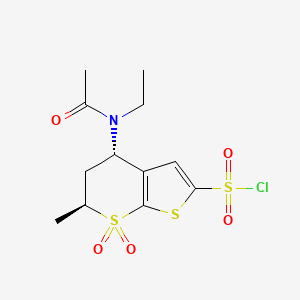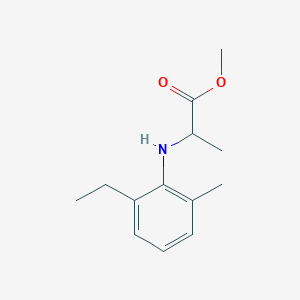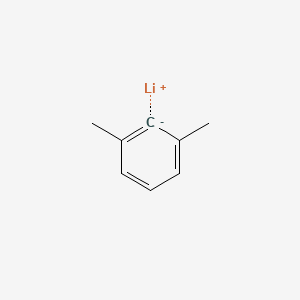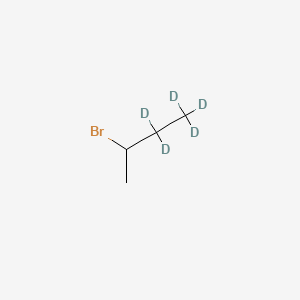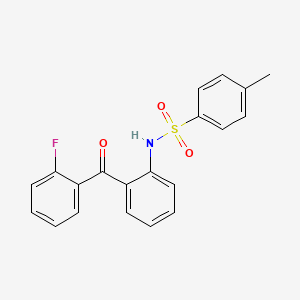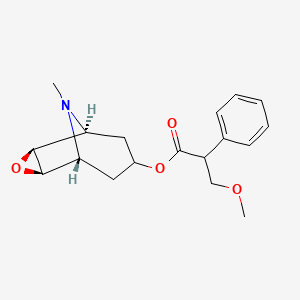
O-Methylscopolamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Methylscopolamine, also known as methscopolamine, is a quaternary ammonium derivative of scopolamine. It is a muscarinic antagonist structurally similar to the neurotransmitter acetylcholine. This compound is commonly used in the form of its bromide or nitrate salt and has applications in treating peptic ulcers, reducing stomach acid secretion, and managing motion sickness .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Methylscopolamine typically involves the methylation of scopolamine. One common method is the reaction of scopolamine with methyl iodide in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound as a quaternary ammonium compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
化学反应分析
Types of Reactions: O-Methylscopolamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other alkyl or aryl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Tertiary amines.
Substitution: Various alkyl or aryl derivatives
科学研究应用
O-Methylscopolamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium compounds.
Biology: Employed in studies of muscarinic acetylcholine receptors and their role in neurotransmission.
Medicine: Utilized in the treatment of peptic ulcers, motion sickness, and as an antispasmodic agent.
Industry: Applied in the formulation of pharmaceuticals and as a drying agent in various products .
作用机制
O-Methylscopolamine exerts its effects by blocking muscarinic acetylcholine receptors. This action inhibits the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system. Specifically, it prevents communication between the vestibular system and the vomiting center in the brain, thereby reducing nausea and vomiting. Additionally, it reduces gastric acid secretion and gastrointestinal motility .
相似化合物的比较
Scopolamine: A naturally occurring tropane alkaloid with similar anticholinergic properties but differs in its ability to cross the blood-brain barrier.
Hyoscine Butylbromide: Another quaternary ammonium compound used as an antispasmodic agent.
Atropine: A tropane alkaloid with broader applications in medicine, including as a pre-anesthetic agent
Uniqueness: O-Methylscopolamine is unique in its strong anticholinergic effects while having limited central nervous system penetration due to its quaternary ammonium structure. This makes it particularly useful for peripheral applications without significant central side effects .
属性
分子式 |
C18H23NO4 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-methoxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H23NO4/c1-19-14-8-12(9-15(19)17-16(14)23-17)22-18(20)13(10-21-2)11-6-4-3-5-7-11/h3-7,12-17H,8-10H2,1-2H3/t12?,13?,14-,15+,16-,17+ |
InChI 键 |
GWMNMILYYNDRFC-DBPPKFAGSA-N |
手性 SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(COC)C4=CC=CC=C4 |
规范 SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(COC)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


